SiR-PEG4-NHS ester

Catalog No.
S12861771
CAS No.
M.F
C42H52N4O11Si
M. Wt
817.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SiR-PEG4-NHS ester

Product Name

SiR-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C42H52N4O11Si

Molecular Weight

817.0 g/mol

InChI

InChI=1S/C42H52N4O11Si/c1-44(2)29-8-11-32-35(26-29)58(5,6)36-27-30(45(3)4)9-12-33(36)42(32)34-25-28(7-10-31(34)41(51)56-42)40(50)43-16-18-53-20-22-55-24-23-54-21-19-52-17-15-39(49)57-46-37(47)13-14-38(46)48/h7-12,25-27H,13-24H2,1-6H3,(H,43,50)

InChI Key

YGIKLMOBIXWEJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C(=O)O3

SiR-PEG4-NHS ester is a specialized chemical compound that combines the properties of silicon rhodamine, a near-infrared fluorescent dye, with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester functional group. This compound has the molecular formula C42H52N4O11SiC_{42}H_{52}N_{4}O_{11}Si and a molecular weight of approximately 786.0 g/mol . The PEG linker enhances solubility and biocompatibility, making it suitable for various biological applications, while the NHS ester allows for efficient coupling to amine-containing biomolecules, such as proteins and peptides .

The primary chemical reaction involving SiR-PEG4-NHS ester is its reaction with primary amines to form stable covalent amide bonds. This reaction is facilitated by the NHS ester group, which activates the carboxylic acid moiety, allowing for the efficient formation of the amide bond upon nucleophilic attack by an amine . The general reaction can be represented as follows:

SiR PEG4 NHS ester+R NH2SiR PEG4 amine+NHS\text{SiR PEG4 NHS ester}+\text{R NH}_2\rightarrow \text{SiR PEG4 amine}+\text{NHS}

where RNH2R-NH_2 represents any primary amine.

SiR-PEG4-NHS ester exhibits significant biological activity due to its fluorescent properties. It is utilized extensively in biological imaging, allowing researchers to visualize cellular structures and processes in real time. The near-infrared fluorescence emitted by SiR-PEG4-NHS ester minimizes background interference from biological tissues, enhancing imaging sensitivity . Additionally, its ability to label proteins and other biomolecules makes it a valuable tool in studying protein interactions, localization, and dynamics within living cells.

The synthesis of SiR-PEG4-NHS ester typically involves several key steps:

  • Synthesis of Silicon Rhodamine: Silicon rhodamine is synthesized through a series of reactions involving silicon-containing compounds and rhodamine derivatives.
  • Formation of PEG Linker: A PEG linker is synthesized or purchased that contains an NHS ester at one end.
  • Coupling Reaction: The silicon rhodamine is coupled to the PEG linker through a condensation reaction, forming SiR-PEG4-NHS ester.

This multi-step synthesis allows for the precise control over the final product's properties, including solubility and reactivity .

SiR-PEG4-NHS ester has diverse applications in various fields:

  • Biological Imaging: Used as a fluorescent probe for live-cell imaging and tracking biomolecules within cells.
  • Protein Labeling: Facilitates the labeling of proteins for studies on protein interactions and localization.
  • Drug Development: Assists in the development of targeted drug delivery systems by labeling therapeutic agents.
  • Diagnostics: Utilized in diagnostic assays where fluorescent detection is required.

These applications highlight its versatility as a research tool in molecular biology and biochemistry .

Interaction studies involving SiR-PEG4-NHS ester focus on its ability to bind specifically to amine-containing biomolecules. These studies often involve:

  • Kinetics of Reaction: Assessing how quickly SiR-PEG4-NHS ester reacts with different amines under varying conditions.
  • Selectivity: Evaluating its selectivity towards various biomolecules to ensure specific labeling without cross-reactivity.
  • Fluorescence Characterization: Analyzing the fluorescence properties post-labeling to confirm successful conjugation and functionality.

Such studies are crucial for optimizing its use in biological applications .

Several compounds share similarities with SiR-PEG4-NHS ester, particularly in terms of structure and functionality. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Alkyne-PEG4-NHS EsterBifunctional molecule with alkyne and NHS groupsUseful for click chemistry applications
SiR-NHS EsterActive form of silicon rhodamine without PEG linkerDirectly reactive with amines
m-PEG4-NHS EsterPEG linker with NHS functionalityPrimarily used for protein labeling

Uniqueness of SiR-PEG4-NHS Ester:
SiR-PEG4-NHS ester stands out due to its combination of near-infrared fluorescence with a hydrophilic PEG linker, enhancing both imaging capabilities and solubility in biological systems. This makes it particularly advantageous for live-cell imaging compared to other fluorescent dyes that may not possess similar solubility or biocompatibility features .

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

816.34018502 g/mol

Monoisotopic Mass

816.34018502 g/mol

Heavy Atom Count

58

Dates

Modify: 2024-08-10

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